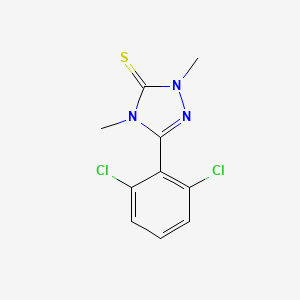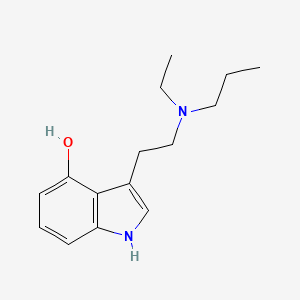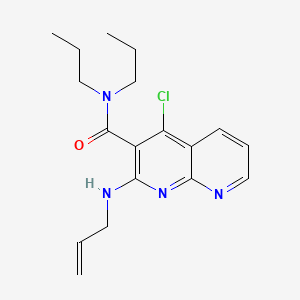
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide is a complex organic compound featuring benzoselenazolium and imidazolidinylidene moieties
Métodos De Preparación
The synthesis of 3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide involves multiple steps. The synthetic route typically includes the following steps:
Formation of Benzoselenazolium Core: The initial step involves the synthesis of the benzoselenazolium core through the reaction of appropriate selenazole derivatives with ethylating agents.
Imidazolidinylidene Formation: The next step involves the formation of the imidazolidinylidene moiety by reacting the benzoselenazolium core with suitable imidazolidinone derivatives under controlled conditions.
Final Coupling: The final step involves coupling the benzoselenazolium and imidazolidinylidene moieties through a series of condensation reactions, followed by purification to obtain the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis due to its unique structural properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
3-Ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzoselenazolium iodide can be compared with similar compounds such as:
- 3-Ethyl-2-[3-(3-ethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl]benzoselenazolium bromide
- 3-Ethyl-2-[2-[3-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl]ethenyl]benzothiazolium iodide
- 3-ethyl-2-[2-[(3-ethyl-3H-benzoselenazol-2-ylidene)methyl]but-1-enyl]benzoselenazolium iodide
These compounds share structural similarities but differ in specific functional groups and substituents, which can influence their chemical reactivity and applications.
Propiedades
Número CAS |
93964-28-4 |
|---|---|
Fórmula molecular |
C32H31IN4OSe2 |
Peso molecular |
772.5 g/mol |
Nombre IUPAC |
(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)methylidene]-5-[(2Z)-2-(3-ethyl-1,3-benzoselenazol-2-ylidene)ethylidene]-1-phenylimidazolidin-4-one;iodide |
InChI |
InChI=1S/C32H31N4OSe2.HI/c1-4-33-24-16-10-12-18-27(24)38-30(33)21-20-26-32(37)35(6-3)29(36(26)23-14-8-7-9-15-23)22-31-34(5-2)25-17-11-13-19-28(25)39-31;/h7-22H,4-6H2,1-3H3;1H/q+1;/p-1/b26-20+,30-21-; |
Clave InChI |
BDDKZXTYLKCYSK-ZWAXMQAOSA-M |
SMILES isomérico |
CCN\1C2=CC=CC=C2[Se]/C1=C\C=C\3/C(=O)N(/C(=C\C4=[N+](C5=CC=CC=C5[Se]4)CC)/N3C6=CC=CC=C6)CC.[I-] |
SMILES canónico |
CCN1C2=CC=CC=C2[Se]C1=CC=C3C(=O)N(C(=CC4=[N+](C5=CC=CC=C5[Se]4)CC)N3C6=CC=CC=C6)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


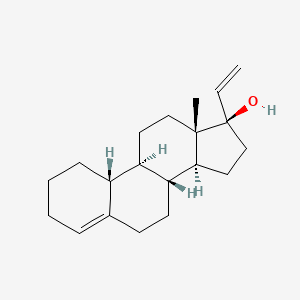
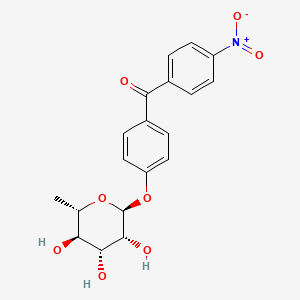
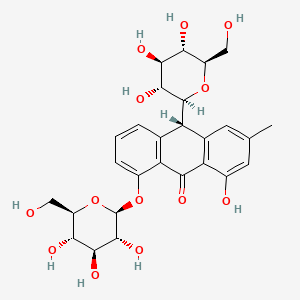
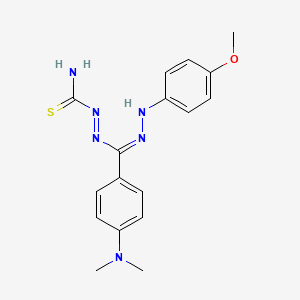
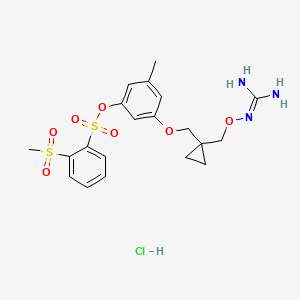
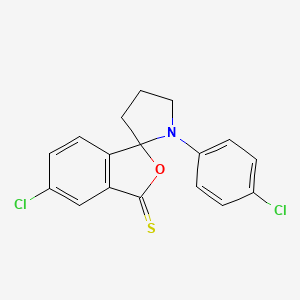
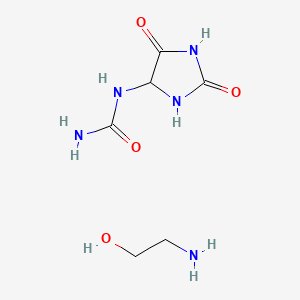
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
